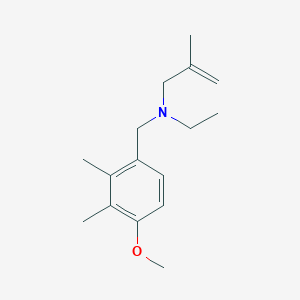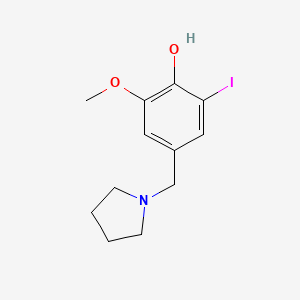![molecular formula C12H20N2S B3852088 N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B3852088.png)
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, also known as BUP, is a chemical compound that belongs to the class of amphetamines. BUP is a psychoactive drug that has been used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a potent stimulant that affects the central nervous system (CNS) and produces a range of biochemical and physiological effects.
作用機序
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. It works by blocking the reuptake of these neurotransmitters, which leads to an increase in their availability in the synaptic cleft. This increased availability of dopamine and norepinephrine leads to increased alertness, attention, and cognitive function.
Biochemical and Physiological Effects:
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine produces a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine also affects the levels of various hormones, including cortisol, growth hormone, and prolactin.
実験室実験の利点と制限
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has several advantages for use in lab experiments. It is a potent stimulant that produces consistent and predictable effects on the central nervous system. It is also relatively easy to synthesize and has a long shelf life. However, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine also has limitations for use in lab experiments. It is a controlled substance and requires special handling and storage procedures. It is also subject to abuse and can produce adverse effects in high doses.
将来の方向性
There are several future directions for research on N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine. One area of interest is its potential use as a cognitive enhancer and performance-enhancing drug. Another area of interest is its potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, research is needed to better understand the long-term effects of N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine use and its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, or N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, is a psychoactive drug that has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It acts as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine in the brain. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine produces a range of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for research on N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine, including its potential use as a cognitive enhancer and performance-enhancing drug, and its potential use in the treatment of other neurological disorders.
科学的研究の応用
N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has been extensively studied for its potential use in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and cognitive function in individuals with ADHD. N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has also been used to treat narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. In addition to its therapeutic uses, N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine has been studied for its potential as a cognitive enhancer and as a performance-enhancing drug.
特性
IUPAC Name |
N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14(9-5-11-15-2)10-7-12-6-3-4-8-13-12/h3-4,6,8H,5,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMSMNHJXXEMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-methylsulfanyl-N-(2-pyridin-2-ylethyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-bromo-2,4-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B3852014.png)
![6-chloro-3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-4H-chromen-4-one](/img/structure/B3852019.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3852024.png)

![2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B3852044.png)

![2-[(2-methyl-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B3852050.png)
![1-[(2-ethyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B3852051.png)
![6,8-dichloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3852056.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-(2-pyridinyl)piperazine](/img/structure/B3852059.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperidine](/img/structure/B3852064.png)

![N,8-dimethyl-N-[2-(2-pyridinyl)ethyl]-7-nonen-1-amine](/img/structure/B3852071.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol](/img/structure/B3852094.png)